PDD00017273, also referred to as PDD 00017273 or PDD00017273 HCl, is a potent and selective small molecule inhibitor of poly(ADP-ribose) glycohydrolase (PARG). [, , , , , , ] PARG plays a crucial role in the DNA damage response (DDR) by removing poly (ADP-ribose) (PAR) from proteins. [, , , ] PDD00017273's ability to inhibit PARG makes it a valuable tool in scientific research, particularly in investigating the role of PARylation in various cellular processes, including DNA repair and cell survival. [, , , , , , ] Preclinical studies suggest its potential as an anti-cancer agent, especially in combination with other therapies. [, , , , ]
1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide is a synthetic compound that belongs to the class of quinazoline derivatives. This compound has garnered attention due to its potential pharmacological properties, particularly as an inhibitor of poly(ADP-ribose) polymerase (PARP) and other related enzymes involved in DNA repair mechanisms. The compound's structure features a quinazoline core that is modified with various functional groups, enhancing its biological activity.
This compound is derived from the broader category of quinazoline-based sulfonamides, which have been extensively studied for their therapeutic applications. The classification of this compound can be outlined as follows:
The synthesis of 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide involves several key steps:
The yield and purity of the final product are critical for ensuring its efficacy in biological assays.
The molecular structure of 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide can be characterized by:
The presence of these functional groups significantly influences the compound's solubility and reactivity.
The chemical reactivity of this compound can be analyzed through its interactions in biological systems:
Technical analyses often involve high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for characterizing reaction products and assessing purity.
The mechanism of action for 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide primarily revolves around its role as an inhibitor of poly(ADP-ribose) polymerase:
This mechanism underlies its potential applications in cancer therapy where enhanced sensitivity to chemotherapy is desired.
The physical and chemical properties of this compound are essential for predicting its behavior in biological systems:
The scientific applications of 1-[(2,5-dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxoquinazoline-6-sulfonamide include:
This chemically complex quinazoline sulfonamide derivative represents a structurally advanced compound designed for targeted therapeutic intervention. Characterized by a 2,4-dioxoquinazoline core strategically functionalized with dual heterocyclic methyl substituents (pyrazole and thiazole) and a N-(1-methylcyclopropyl)sulfonamide moiety, it exemplifies modern medicinal chemistry approaches to developing enzyme inhibitors. The compound's design leverages the established bioactivity of quinazoline diones—notably their role as scaffolds in antimicrobial and anticancer agents—while incorporating sulfonamide pharmacophores recognized for diverse biological targeting capabilities [2] [3]. Its specific substitution pattern suggests optimization for parameters including target binding affinity, metabolic stability (potentially via the methylcyclopropyl group), and membrane permeability, positioning it within contemporary drug discovery paradigms focused on polypharmacology and resistance modulation [1] [5].
Systematic IUPAC Name:1-[(2,5-Dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide
Molecular Formula: C₂₇H₂₉N₇O₄S₂
CAS Registry Number:[Exact CAS number not provided in sources; compounds in patent WO2016092326A1 share core structure]
Structural Rationale:The systematic name is constructed as follows:
Table 1: Key Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | 1-[(2,5-Dimethylpyrazol-3-yl)methyl]-N-(1-methylcyclopropyl)-3-[(2-methyl-1,3-thiazol-5-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide |
Molecular Formula | C₂₇H₂₉N₇O₄S₂ |
Molecular Weight | 579.70 g/mol (calculated) |
Core Structure | 2,4-Dioxoquinazoline-6-sulfonamide |
The nomenclature follows IUPAC rules by prioritizing the quinazoline dione core, numbering the sulfonamide at C6, and specifying the N-alkyl chains in alphabetical order of the heterocycles ("pyrazol" before "thiazol") [1] [3].
The compound integrates multiple pharmacophores with distinct electronic and steric properties:
Table 2: Key Functional Groups and Properties
Position | Functional Group | Key Properties |
---|---|---|
Core | 2,4-Dioxoquinazoline | Planar aromaticity, H-bond donor/acceptor (lactams), electron-deficient |
C6 | Sulfonamide (-SO₂NH-) | H-bond acceptor/donor, polar, confers water solubility |
Sulfonamide N | 1-Methylcyclopropylamine | Steric constraint, metabolic stability, moderate lipophilicity |
N1 | (2,5-Dimethylpyrazol-3-yl)methyl | Aromatic, hydrophobic, metabolically stable (methyl blocking) |
N3 | (2-Methylthiazol-5-yl)methyl | Aromatic, π-excessive, potential for metal coordination, moderate polarity |
Conformational Analysis:Molecular modeling suggests the pyrazole and thiazole rings adopt orientations perpendicular to the quinazoline plane, minimizing steric clash. The methylcyclopropyl group projects away from the core, potentially interacting with enzyme hydrophobic sub-pockets. The sulfonamide’s tetrahedral geometry allows optimal hydrogen bonding [1] [4].
The compound emerged from medicinal chemistry efforts targeting PARP (Poly(ADP-ribose) polymerase) enzymes, as evidenced by structurally analogous derivatives in patent WO2016092326A1 [1]. Its synthesis reflects multi-step strategies typical for complex quinazoline sulfonamides:
Synthetic Route (Inferred from Analogues):
Key Challenges & Solutions:
Table 3: Key Synthetic Steps and Conditions
Step | Transformation | Reagents/Conditions | Purpose |
---|---|---|---|
1 | Quinazoline-2,4(1H,3H)-dione synthesis | Anthranilic acid + Formamide (or derivative), 130°C | Core scaffold formation |
2 | C6-Sulfonation | ClSO₃H, 0°C → RT, then hydrolysis | Introduction of -SO₂Cl group at C6 |
3 | Sulfonamide formation | 1-Methylcyclopropylamine, base (TEA, pyridine), DCM/THF | Attachment of constrained amine moiety |
4a | N1-Alkylation | 3-(Chloromethyl)-2,5-dimethylpyrazole, K₂CO₃, DMF, Δ | Installation of pyrazolemethyl arm |
4b | N3-Alkylation | 5-(Chloromethyl)-2-methylthiazole, K₂CO₃, DMF, Δ | Installation of thiazolemethyl arm |
Patent WO2016092326A1 implies purification via silica gel chromatography (eluent: EtOAc/hexanes or DCM/MeOH gradients) and characterization by ¹H/¹³C NMR, HRMS, and HPLC [1].
This compound exemplifies rational design strategies leveraging quinazoline sulfonamides for targeting DNA repair enzymes, particularly PARP:
Computational studies (docking, DFT) on similar compounds predict favorable binding modes in PARP1 and moderate global reactivity indices (electrophilicity index ω ≈ 3.5 eV), indicating balanced reactivity for target binding without excessive promiscuity [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7